(S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole
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Overview
Description
(S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole is a chiral compound belonging to the isoindole family Isoindoles are heterocyclic compounds containing a nitrogen atom within a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole typically involves the following steps:
Cyclization: The formation of the isoindole ring can be accomplished through cyclization reactions involving suitable precursors, such as ortho-substituted benzylamines or ortho-substituted benzyl halides, under acidic or basic conditions.
Chiral Resolution: The separation of the (S)-enantiomer from the racemic mixture can be performed using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, followed by chiral resolution techniques to obtain the desired enantiomer with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The isoindole ring can participate in cycloaddition reactions with dienophiles or dipolarophiles to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted isoindoles, oxidized or reduced derivatives, and cycloadducts, which can be further functionalized for specific applications.
Scientific Research Applications
(S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and the chiral center play crucial roles in determining its binding affinity and selectivity. Detailed studies on its binding interactions and structure-activity relationships are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-methylisoindole: Lacks the chiral center, leading to different stereochemical properties.
6-Chloro-1-methyl-2,3-dihydro-1H-isoindole: Substitution of bromine with chlorine alters its reactivity and biological activity.
1-Methyl-2,3-dihydro-1H-isoindole:
Uniqueness
(S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole is unique due to its specific substitution pattern and chiral center, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1S)-6-bromo-1-methyl-2,3-dihydro-1H-isoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-9-4-8(10)3-2-7(9)5-11-6/h2-4,6,11H,5H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIGOVJFWZFPET-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN1)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=C(CN1)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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